(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Chiral purity Enantiomeric excess Polarimetry

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid (CAS 500789-06-0), also designated Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid or Boc-D-β-Phe(3-Cl)-OH, is a chiral, orthogonally protected β-amino acid derivative (molecular formula C₁₄H₁₈ClNO₄, MW 299.75 g/mol). The compound features a tert-butoxycarbonyl (Boc) protecting group on the β-amino nitrogen and a 3-chlorophenyl substituent at the β-carbon, rendering it a key building block for solid-phase peptide synthesis (SPPS) and peptidomimetic drug discovery.

Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
CAS No. 500789-06-0
Cat. No. B050796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
CAS500789-06-0
SynonymsBoc-​D-​β-​Phe(3-​Cl)​-​OH;  (R)​-​3-​((tert-​Butoxycarbonyl)​amino)​-​3-​(3-​chlorophenyl)​propanoic Acid
Molecular FormulaC14H18ClNO4
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
InChIKeyUDUKZORPLJUWTF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid (CAS 500789-06-0): Procurement-Relevant Identity and Physicochemical Profile


(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid (CAS 500789-06-0), also designated Boc-(R)-3-amino-3-(3-chlorophenyl)propionic acid or Boc-D-β-Phe(3-Cl)-OH, is a chiral, orthogonally protected β-amino acid derivative (molecular formula C₁₄H₁₈ClNO₄, MW 299.75 g/mol) . The compound features a tert-butoxycarbonyl (Boc) protecting group on the β-amino nitrogen and a 3-chlorophenyl substituent at the β-carbon, rendering it a key building block for solid-phase peptide synthesis (SPPS) and peptidomimetic drug discovery . The commercially available material is a white to off-white crystalline solid with a melting point of 90–92 °C and limited aqueous solubility (calculated 0.33 g/L at 25 °C) .

Why (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic Acid Cannot Be Replaced by In-Class Analogs: Evidence of Configuration-, Substituent-, and Scaffold-Dependent Performance


Substituting this compound with its (S)-enantiomer (CAS 500770-74-1), a regioisomeric 4-chlorophenyl analog, or an α-amino acid scaffold introduces quantifiable liabilities in chiral fidelity, target engagement, and metabolic stability. The (R) configuration produces a specific optical rotation of [α]D²⁵ = +41 ± 2° (c=1, EtOH), whereas the (S)-enantiomer yields [α]D²⁵ = −38 ± 2° under identical conditions, a difference critical for enantiomeric purity verification in cGMP synthesis . In bioactivity, the 3-chlorophenyl substituent affords 2-fold higher tyrosinase inhibition than the 4-chlorophenyl regioisomer (57.89% vs. 28.94% at 40 µM) [1], and the β-amino acid backbone confers resistance to 15 common proteases for ≥48 h, contrasting with complete α-peptide degradation within 15 min [2]. These data collectively preclude generic substitution without loss of function.

Quantitative Differentiation Evidence for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic Acid Relative to Closest Analogs


Enantiomeric Identity Verification: Specific Optical Rotation as a Chiral Purity Gate for (R)-Configured Boc-β-Amino Acid Procurement

The (R)-enantiomer (CAS 500789-06-0) exhibits a specific optical rotation of [α]D²⁵ = +41 ± 2° (c=1, EtOH), whereas the (S)-enantiomer (CAS 500770-74-1) exhibits [α]D²⁵ = −38 ± 2° under identical measurement conditions. This 79° absolute separation in specific rotation magnitude, with opposite signs, enables unambiguous enantiomeric identity confirmation via polarimetry . The (R)-enantiomer's rotation magnitude is approximately 8% larger than that of the (S)-enantiomer, providing a reproducible quantitative gate for incoming material qualification.

Chiral purity Enantiomeric excess Polarimetry cGMP peptide synthesis

Aryl Substituent Position Determines Tyrosinase Inhibitory Potency: 3-Chlorophenyl vs. 4-Chlorophenyl in a Common Heterocyclic Scaffold

In a series of phenylamino quinazolinone derivatives evaluated for tyrosinase inhibition, the compound bearing a 3-chlorophenyl substituent (9c) achieved 57.89 ± 3.60% inhibition at 40 µM with an IC₅₀ of 37.20 ± 1.89 µM. By contrast, the 4-chlorophenyl analog (9d) produced only 28.94 ± 2.29% inhibition at the same concentration, with no reportable IC₅₀ (activity too low to fit) [1]. The 3-chlorophenyl substitution therefore confers a 2.0-fold enhancement in percentage inhibition and a quantifiable IC₅₀ that is unattainable with the 4-chloro regioisomer. The positive control kojic acid gave an IC₅₀ of 27.56 ± 1.27 µM in the same assay.

Tyrosinase inhibition Structure–activity relationship Aryl substitution Melanogenesis

Differential Cytotoxicity Profile of 3-Chlorophenyl vs. Other Aryl Substituents in Cancer Cell Lines: Implications for Selectivity-Focused Library Design

In a panel of thiazole–chalcone hybrids tested against the DU-145 prostate cancer cell line, the 3-chlorophenyl analog (Entry 2) exhibited an IC₅₀ of 1607.03 ± 2 µM, whereas the 4-chlorophenyl analog (Entry 3) showed a substantially lower IC₅₀ of 401.75 ± 1 µM (i.e., 4-fold more potent), and the 3-fluorophenyl analog (Entry 10) showed an IC₅₀ of 847.28 ± 2 µM [1]. Against normal liver L02 cells, all three compounds showed IC₅₀ >70 µg/mL, indicating no general cytotoxicity at the tested range. The 3-chlorophenyl compound's reduced potency in the cancer line relative to the 4-chloro and 3-fluoro analogs suggests a substituent-specific modulation of antiproliferative activity that can be exploited when designing libraries where high selectivity over potency is desired, or when a specific potency window must be maintained for combination regimens. The standard methotrexate gave an IC₅₀ of 11 ± 1 µM.

Antiproliferative activity Prostate cancer DU-145 Selectivity index Thiazole-chalcone hybrids

Class-Level Protease Stability of β-Amino Acid Scaffolds: ≥48 h Resistance to 15 Proteases vs. <15 min α-Peptide Degradation

In a systematic investigation of 36 linear and cyclic β- and γ-peptides challenged against 15 commercially available proteases (including the human 20S proteasome, chymotrypsin, trypsin, and thermolysin), all β-peptides tested remained completely intact after 48 h of incubation. Under identical conditions, a control α-eicosapeptide was fully cleaved within 15 min [1]. Residual α-chymotrypsin activity toward succinyl-Ala-Ala-Pro-Phe-p-nitroanilide was unchanged after 15 min incubation with the β-peptides, confirming that the β-peptides do not act as protease inhibitors but are simply unrecognized substrates [1]. Because (R)-3-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is a β-amino acid derivative, peptides incorporating this residue are predicted to inherit this class-level protease resistance.

Proteolytic stability β-Amino acid Peptide half-life Peptidomimetic design

Commercial Purity Specification and Storage Stability: ≥98% HPLC Purity with Defined Storage Conditions for Reproducible Peptide Coupling

The commercially supplied (R)-Boc-β-amino acid is standardized at ≥98% purity by HPLC across multiple vendors . Recommended storage at 2–8 °C ensures long-term stability of the Boc protecting group . The (S)-enantiomer is also available at comparable purity (≥95–98%), but the chiral identity must be independently verified via optical rotation (see Evidence Item 1) because the two enantiomers co-exist in the supply chain under distinct CAS numbers (500789-06-0 vs. 500770-74-1) . The Fmoc-protected analog (CAS 511272-53-0) has a molecular weight of 421.87 g/mol, 41% higher than the Boc analog, which reduces atom economy in SPPS loading calculations and necessitates different deprotection conditions (20% piperidine vs. TFA) .

HPLC purity Peptide coupling efficiency Storage stability Quality control

Evidence-Backed Research and Industrial Application Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic Acid


Enantioselective Peptide Drug Substance Synthesis Requiring Chiral Purity Documentation

In cGMP peptide API manufacturing, the (R)-configured Boc-β-amino acid serves as a chiral building block for solid-phase synthesis of therapeutic peptides where the 3-chlorophenyl substituent is a pharmacophoric element. The specific optical rotation specification ([α]D²⁵ = +41 ± 2°) provides a validated incoming material release test to confirm (R)-configuration and reject the (S)-enantiomer ([α]D²⁵ = −38 ± 2°), preventing costly batch failures due to enantiomeric impurity . The ≥98% HPLC purity specification further ensures accurate coupling stoichiometry .

Tyrosinase Inhibitor Lead Optimization Leveraging 3-Chlorophenyl Substitution Preference

Medicinal chemistry programs targeting melanogenesis-related disorders (hyperpigmentation, melanoma) can rationally select this building block to introduce the 3-chlorophenyl moiety into inhibitor scaffolds. Evidence from phenylamino quinazolinone SAR demonstrates that 3-chlorophenyl substitution yields 2-fold higher tyrosinase inhibition (57.89% at 40 µM) compared to 4-chlorophenyl (28.94% at 40 µM), with a measurable IC₅₀ of 37.20 µM [1]. Libraries constructed with this building block are more likely to yield hit compounds with quantifiable enzyme inhibition than those using the 4-chloro regioisomer.

Protease-Resistant Peptidomimetic Design for Extended In Vivo Half-Life

Incorporation of this β-amino acid into peptide sequences is indicated when the therapeutic target requires resistance to proteolytic degradation. The class-level evidence demonstrates that β-peptides remain completely intact after 48 h exposure to 15 proteases including the human 20S proteasome, whereas α-peptides are fully cleaved within 15 min [2]. This >192-fold stability enhancement is a critical design parameter for oral peptide delivery, long-acting injectables, and peptide-drug conjugates where enzymatic degradation is the primary clearance mechanism.

Focused Anticancer Library Synthesis with Tunable Cytotoxicity via Substituent Selection

For prostate cancer target validation studies, the 3-chlorophenyl building block provides a specific cytotoxicity profile (DU-145 IC₅₀ = 1607 µM) that is 4-fold less potent than the 4-chlorophenyl analog (IC₅₀ = 401 µM) and 1.9-fold less potent than the 3-fluorophenyl analog (IC₅₀ = 847 µM) [3]. This substituent-dependent potency gradient enables parallel library synthesis where the 3-chlorophenyl compound serves as a lower-potency comparator to establish structure–activity relationships and selectivity windows against normal cell lines (L02 IC₅₀ >70 µg/mL for all three analogs).

Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.